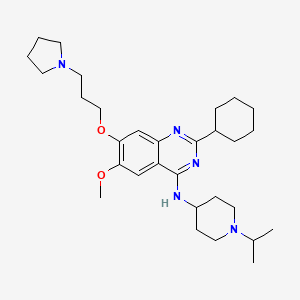

UNC0638

説明

Structure

3D Structure of Parent

特性

CAS番号 |

1255517-77-1 |

|---|---|

分子式 |

C30H49N5O3 |

分子量 |

527.7 g/mol |

IUPAC名 |

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate |

InChI |

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2 |

InChIキー |

LLJGACAJGYXBTL-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 |

正規SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O |

同義語 |

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine |

製品の起源 |

United States |

Foundational & Exploratory

The Dual Architects of Euchromatic Silencing: A Technical Guide to G9a and GLP in Gene Regulation and Drug Discovery

Abstract

The histone methyltransferases G9a (EHMT2) and its homolog GLP (EHMT1) are central players in the epigenetic regulation of gene expression. Operating primarily as a heterodimeric complex, they are the principal enzymes responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1/2) within euchromatic regions of the genome. This guide provides a comprehensive technical overview of the G9a/GLP complex, detailing its biochemical mechanisms, its multifaceted roles in gene silencing, development, and disease, and its emergence as a significant target for therapeutic intervention. We will explore the intricate processes of G9a/GLP-mediated chromatin remodeling and delve into the practical methodologies employed by researchers to investigate their function. This includes detailed protocols for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), in vitro histone methyltransferase (HMT) assays, and Cellular Thermal Shift Assays (CETSA). Furthermore, we will examine the landscape of small molecule inhibitors targeting G9a/GLP, providing a valuable resource for researchers and drug development professionals in oncology, immunology, and beyond.

The G9a/GLP Complex: A Core Epigenetic Silencing Machine

G9a and GLP are SET domain-containing lysine methyltransferases that are highly homologous, sharing approximately 80% sequence identity within their catalytic SET domains.[1] While they can form homodimers, in vivo they predominantly exist as a stable and stoichiometric heterodimeric complex.[2] This G9a/GLP complex is the primary engine for establishing H3K9me1 and H3K9me2 marks in euchromatin, regions of the genome that are generally accessible and contain actively transcribed genes.[3] The knockout of either G9a or GLP in murine models results in early embryonic lethality, underscoring their critical and often non-redundant roles in development.[4]

The catalytic activity of the G9a/GLP complex is dependent on the cofactor S-adenosyl-L-methionine (SAM), which serves as the methyl group donor.[5] The transfer of methyl groups to the ε-amino group of lysine residues on histone tails, and on non-histone proteins, is a pivotal event in altering chromatin structure and function.

Mechanisms of G9a/GLP-Mediated Gene Silencing

The primary mechanism by which the G9a/GLP complex silences gene expression is through the creation of a repressive chromatin environment. The deposition of H3K9me1 and H3K9me2 marks serves as a docking site for "reader" proteins, most notably the Heterochromatin Protein 1 (HP1) family.[2] HP1 binding to methylated H3K9 promotes chromatin compaction, rendering the DNA less accessible to the transcriptional machinery.

Furthermore, there is significant crosstalk between G9a/GLP-mediated histone methylation and other epigenetic modifications, particularly DNA methylation. The G9a/GLP complex can interact with DNA methyltransferases (DNMTs), and in some contexts, the presence of H3K9me2 is a prerequisite for the de novo methylation of DNA at CpG islands in gene promoter regions.[6] This dual-layered repressive system of histone and DNA methylation creates a stable and long-term silenced state.

Beyond their canonical histone substrates, G9a and GLP have been shown to methylate a growing list of non-histone proteins, including p53, DNMT1, and even G9a itself (automethylation).[4] These non-histone methylation events can modulate protein stability, protein-protein interactions, and subcellular localization, adding another layer of complexity to the regulatory functions of the G9a/GLP complex.

Biological Roles and Disease Implications

The influence of G9a and GLP extends across a wide spectrum of biological processes, from early embryonic development to the maintenance of cellular identity in differentiated tissues.[4] Their role as gatekeepers of cell fate is critical; by silencing pluripotency genes, they facilitate cellular differentiation.[6] Dysregulation of G9a/GLP activity has been implicated in a variety of human diseases.

In the context of cancer , overexpression of G9a is a common feature in numerous malignancies, including lung, prostate, and bladder cancers, and often correlates with poor prognosis.[7][8][9] The G9a/GLP complex contributes to tumorigenesis by silencing tumor suppressor genes and promoting pathways involved in cell proliferation and survival.[7]

Beyond oncology, emerging evidence points to the involvement of G9a and GLP in immunology , where they regulate the differentiation and function of immune cells, and in neuroscience , with links to cognitive function and neurodegenerative disorders.[10]

Experimental Protocols for Studying G9a and GLP

A robust understanding of G9a/GLP function relies on a toolkit of sophisticated molecular biology techniques. Here, we provide detailed, field-proven protocols for three key experimental approaches.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K9me2

ChIP-seq is the gold-standard method for genome-wide mapping of histone modifications. This protocol allows for the identification of genomic regions enriched with G9a/GLP-deposited H3K9me2.

Step-by-Step Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Sonify the lysate to shear the chromatin into fragments of 200-500 base pairs. The optimization of sonication conditions is critical for successful ChIP.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K9me2.

-

Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of H3K9me2 enrichment.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay is designed to directly measure the enzymatic activity of G9a/GLP and is a cornerstone for inhibitor screening and characterization.

Step-by-Step Methodology:

-

Reagents and Substrates:

-

Recombinant G9a/GLP complex.

-

Histone H3 peptide or full-length histone H3 as a substrate.

-

S-adenosyl-L-[methyl-3H]-methionine (radiolabeled SAM).

-

HMT assay buffer.

-

-

Reaction Setup:

-

In a microtiter plate, combine the recombinant G9a/GLP enzyme, the histone substrate, and the HMT assay buffer.

-

If screening inhibitors, add the test compounds at various concentrations.

-

Initiate the reaction by adding the radiolabeled SAM.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction.

-

Spot the reaction mixture onto phosphocellulose paper or filter plates.

-

Wash the paper/plates to remove unincorporated radiolabeled SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value for active compounds.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a small molecule inhibitor directly binds to and stabilizes its target protein within a cellular environment.[11]

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with the test compound or a vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).

-

-

Protein Extraction:

-

Lyse the cells by freeze-thawing or other methods that do not use detergents.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble G9a or GLP in each sample by Western blotting or other quantitative protein detection methods like ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Therapeutic Targeting of G9a/GLP

The established role of G9a/GLP in cancer has spurred the development of small molecule inhibitors.[1] These inhibitors typically compete with either the histone substrate or the SAM cofactor for binding to the enzyme's active site. Several potent and selective inhibitors have been identified and are widely used as chemical probes to dissect the biological functions of G9a/GLP.

| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Notes |

| BIX-01294 | G9a/GLP | 2.7 µM | Weakly inhibits | First-in-class G9a inhibitor.[12] |

| UNC0638 | G9a/GLP | <15 nM | 19 nM | Potent and cell-penetrant chemical probe.[12] |

| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | Improved in vivo pharmacokinetic properties over UNC0638.[12] |

| MS012 | GLP | 992 nM | 7 nM | >140-fold selective for GLP over G9a.[5] |

| RK-701 | G9a/GLP | 23-27 nM | 53 nM | Potent and low-toxicity inhibitor.[12] |

Table 1: A Selection of Small Molecule Inhibitors Targeting G9a and GLP

The development of these inhibitors has not only provided valuable research tools but also holds promise for new therapeutic strategies. Dual inhibitors targeting both G9a and DNMT1 are also being explored, aiming to simultaneously disrupt two key layers of epigenetic silencing in cancer cells.[13]

Conclusion and Future Directions

The G9a/GLP histone methyltransferase complex stands as a critical regulator of euchromatic gene silencing. Its fundamental roles in development and the compelling evidence linking its dysregulation to cancer and other diseases have solidified its position as a key area of epigenetic research and a promising target for novel therapeutics. The continued development of more specific and potent inhibitors, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs), will undoubtedly provide deeper insights into the nuanced functions of G9a and GLP and pave the way for new clinical interventions. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of G9a/GLP-mediated gene regulation and to accelerate the translation of this knowledge into tangible clinical benefits.

References

-

GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC. (2024, July 12). PubMed Central. [Link]

-

Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. [Link]

-

Chromatin Immunoprecipitation (ChIP) of Histone Modifications | Protocol Preview. (2022, November 4). JoVE. [Link]

-

Tachibana, M., Sugimoto, K., Nozaki, M., Ueda, J., Ohta, T., Ohki, M., ... & Shinkai, Y. (2005). Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. Genes & Development, 19(7), 815-826. [Link]

-

Vedadi, M., Barsyte-Lovejoy, D., Arrowsmith, C. H., & Brown, P. J. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(23), 9584-9598. [Link]

-

Yuan, Y., Wang, J., & Zhang, Y. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425-3429. [Link]

-

Shinkai, Y., & Tachibana, M. (2011). H3K9 methyltransferase G9a and the related molecule GLP. Genes & Development, 25(8), 781-788. [Link]

-

Collins, R. E., & Cheng, X. (2010). A case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Nucleic Acids Research, 38(1), 1-12. [Link]

-

Casciello, F., Windbichler, M., & Farlik, M. (2021). Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a. International Journal of Molecular Sciences, 22(20), 11093. [Link]

-

Wang, J., Yu, X., & Zhang, Y. (2021). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry, 64(15), 11716-11727. [Link]

-

G9a and its interaction partner Glp1 methylate H1. (a) Candidate... ResearchGate. [Link]

-

The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function. PMC. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms. PMC. [Link]

-

G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. PMC. [Link]

-

In Vitro Histone Methyltransferase Assay. PMC. [Link]

-

ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia. PMC. [Link]

-

Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown. ResearchGate. [Link]

-

Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown. NIH. [Link]

-

Histone Methyltransferases G9a and GLP; Identification and Validation of Novel Therapeutic Targets for Multiple Myeloma Treatment. Blood. [Link]

-

(PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]

-

G9a/GLP Modulators: Inhibitors to Degraders. PubMed. [Link]

-

a case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Oxford Academic. [Link]

-

(PDF) In Vitro Histone Methyltransferase Assay. ResearchGate. [Link]

-

Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. PMC. [Link]

-

Distinct Roles for Histone Methyltransferases G9a and GLP in Cancer Germ-Line Antigen Gene Regulation in Human Cancer Cells and Murine Embryonic Stem Cells. AACR Journals. [Link]

-

Gain-of-function genetic alterations of G9a drive oncogenesis. PMC. [Link]

-

Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells. NIH. [Link]

-

Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Eurofins. [Link]

Sources

- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC0638: A Chemical Probe for G9a/GLP Histone Methyltransferases

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of UNC0638, a potent and selective chemical probe for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). We will delve into the core principles of its mechanism, best practices for its application in cellular and biochemical assays, and the critical interpretation of experimental outcomes.

Introduction: The G9a/GLP Complex and the Need for Chemical Probes

The epigenetic landscape is dynamically shaped by enzymes that modify histone proteins, thereby regulating gene expression. Among these, the protein lysine methyltransferases G9a and GLP are of significant interest.[1] They primarily exist and function as a heterodimeric complex, which is the principal enzymatic unit responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions.[2][3] This H3K9me2 mark is a key signal for transcriptional repression.[1]

The G9a/GLP complex is integral to a multitude of biological processes, including embryonic development, DNA repair, and cellular differentiation.[2][3][4] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2][5]

To dissect the precise roles of G9a/GLP and validate them as drug targets, highly specific and potent tools are required. Chemical probes—small-molecule inhibitors that meet stringent criteria for potency, selectivity, and cellular activity—are indispensable for this purpose.[6][7] UNC0638 was developed to be such a tool, enabling researchers to acutely and reversibly inhibit G9a/GLP activity to study the functional consequences.[8][9]

UNC0638: A Profile of a High-Quality Chemical Probe

UNC0638 is a quinazoline-based small molecule that emerged from extensive medicinal chemistry efforts to improve upon earlier G9a/GLP inhibitors like BIX-01294.[8][10] It was designed to possess high potency, excellent selectivity, and robust activity in cellular contexts, with low associated toxicity.[8]

Mechanism of Action

UNC0638 acts as a competitive inhibitor at the substrate-binding site.[11] X-ray crystallography has revealed that UNC0638 occupies the lysine-binding channel of G9a, preventing the histone tail from accessing the catalytic site.[12] This mechanism effectively blocks the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the histone H3 lysine 9 residue.[11]

Potency and Selectivity

A defining feature of a high-quality chemical probe is its well-characterized selectivity profile. UNC0638 exhibits nanomolar potency against G9a and GLP while displaying a clean profile against a wide array of other epigenetic and non-epigenetic targets.[1][8] This high degree of selectivity is crucial for ensuring that observed biological effects can be confidently attributed to the inhibition of G9a/GLP.

Table 1: Biochemical and Cellular Potency of UNC0638

| Target/Assay | IC50 Value | Notes |

|---|---|---|

| Biochemical IC50 | ||

| G9a | <15 nM | Potent enzymatic inhibition.[8][13] |

| GLP | 19 nM | Similar high potency against the partner protein.[8][13] |

| SUV39H1, SUV39H2, SETD7, etc. | >10,000 nM | Demonstrates high selectivity over other histone methyltransferases.[8][13] |

| Cellular IC50 | ||

| H3K9me2 Reduction (MDA-MB-231 cells) | 81 nM | Robust on-target activity in a cellular environment.[14] |

| H3K9me2 Reduction (MCF-7 cells) | 70 nM | Consistent cellular potency across different cell lines.[13] |

| Cellular Toxicity (EC50) |

| Various Cell Lines | >10,000 nM | Wide therapeutic window between functional activity and toxicity.[8] |

Data compiled from multiple sources.[8][13][14]

Core Principles for Experimental Design

Employing UNC0638 effectively requires a thoughtfully designed experimental plan that incorporates appropriate controls to ensure data integrity and unambiguous interpretation.

On-Target Engagement: The Primary Readout

The most direct and essential experiment is to confirm that UNC0638 is engaging its target in your model system. The catalytic output of the G9a/GLP complex is the H3K9me2 mark. Therefore, a reduction in global H3K9me2 levels serves as a direct biomarker of target engagement.

-

Causality: A dose-dependent reduction in H3K9me2 following UNC0638 treatment demonstrates that the compound is active in cells and inhibiting its intended target. This should be the first experiment performed when establishing a new cellular model.

-

Methodology: Western blotting is the most common method to assess global H3K9me2 levels. It is critical to include a loading control (e.g., total Histone H3) to normalize the signal and ensure that changes are not due to variations in protein loading.

The Importance of Controls

Every experiment with a chemical probe must be a self-validating system.

-

Vehicle Control (e.g., DMSO): This is the baseline and essential for every experiment to control for any effects of the solvent used to dissolve UNC0638.

-

Concentration Gradient: Always use a range of concentrations to establish a dose-response relationship. A clear dose-dependent effect strengthens the link between UNC0638 and the observed phenotype.

-

Time Course: The kinetics of H3K9me2 reduction and subsequent phenotypic changes can vary between cell types. A time-course experiment (e.g., 24, 48, 72, 96 hours) is crucial to identify the optimal window for your assay.

-

Negative Control Compound: A structurally similar but biologically inactive analog is the gold standard control. For UNC0638, the compound UNC0642 is often cited, though it is also a potent G9a/GLP inhibitor, sometimes with better pharmacokinetic properties.[5] A more appropriate negative control, when available, would be a compound like UNC1152, which is structurally related to the UNC0638 scaffold but inactive against G9a.[12] Using such a control helps to rule out off-target effects related to the chemical scaffold itself.

-

Genetic Knockdown/Knockout: The ideal orthogonal control is to compare the phenotype induced by UNC0638 with that of a genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of G9a and/or GLP. If the phenotypes match, it provides strong evidence that the effect is on-target.[8]

Experimental Protocols & Workflows

Protocol 1: Assessing Target Engagement via Western Blot

This protocol details the steps to measure the reduction of global H3K9me2 levels in cultured cells following UNC0638 treatment.

Materials:

-

UNC0638 (stock solution in DMSO, e.g., 10 mM)

-

Cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: Rabbit anti-H3K9me2, Rabbit anti-Histone H3 (total H3)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Plating: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of UNC0638 in culture medium. A typical concentration range would be 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest UNC0638 dose.

-

Incubation: Replace the medium with the compound-containing medium. Incubate for 48-96 hours. A 48-hour time point is often sufficient to see a significant reduction in H3K9me2.[14]

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and boil.

-

Run samples on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

-

Analysis: Quantify band intensities. The result should show a dose-dependent decrease in the H3K9me2 signal when normalized to the total H3 signal.

Diagram 1: Experimental Workflow for Target Engagement Assay This diagram illustrates the key steps from cell treatment to data analysis for validating the on-target activity of UNC0638.

Caption: Workflow for UNC0638 target engagement validation.

Limitations and Advanced Considerations

While UNC0638 is a high-quality probe, it is not without limitations. Understanding these is key to rigorous science.

-

In Vivo Applicability: UNC0638 has poor pharmacokinetic properties (high clearance, short half-life), making it unsuitable for most in vivo animal studies.[5][8] For in vivo work, the related compound UNC0642 was developed with improved PK properties.[5]

-

Off-Target Effects: While highly selective, at high concentrations (>1 µM), off-target effects can occur. For instance, some activity against adrenergic and muscarinic receptors has been noted at 1 µM.[8] It is crucial to use the lowest concentration of UNC0638 that elicits the desired on-target effect to minimize this risk. Some studies have also suggested potential off-targets like choline kinase alpha (CHKA) that could contribute to certain phenotypes.[15]

-

G9a vs. GLP: UNC0638 inhibits both G9a and GLP.[8] Dissecting the individual contribution of each enzyme requires complementary genetic approaches, as there are currently no widely available chemical probes that can selectively inhibit one over the other.

Diagram 2: The G9a/GLP Pathway and Point of Inhibition This diagram shows the central role of the G9a/GLP complex in writing the H3K9me2 repressive mark and how UNC0638 intervenes.

Caption: UNC0638 competitively inhibits the G9a/GLP complex.

Conclusion

UNC0638 is a powerful and reliable chemical probe for investigating the cellular functions of the G9a/GLP methyltransferase complex. Its high potency and selectivity make it an excellent tool for in vitro and cell-based studies.[8] By adhering to the principles of rigorous experimental design—including confirmation of target engagement, proper use of controls, and awareness of the probe's limitations—researchers can leverage UNC0638 to confidently explore the biology of H3K9 methylation and its role in health and disease.

References

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7, 566–574. [Link]

-

Chen, L., et al. (2019). Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. OncoTargets and Therapy, 12, 1347–1357. [Link]

-

ResearchGate. (n.d.). Effects of UNC0638 on H3K9me2 and DNA methylation. Retrieved from [Link]

-

Kim, Y., et al. (2017). Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome. Nature Medicine, 23(1), 82-92. [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. PubMed, 21743462. [Link]

-

Perrin, L., et al. (2023). GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms. Journal of Hematology & Oncology, 16(1), 84. [Link]

-

Kaniskan, H. Ü., & Jin, J. (2015). Chemical Probes of Histone Lysine Methyltransferases. ACS Chemical Biology, 10(1), 40–50. [Link]

-

Shinkai, Y., & Tachibana, M. (2011). case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Genes & Development, 25(4), 325-335. [Link]

-

Kaniskan, H. Ü., & Jin, J. (2015). Chemical Probes of Histone Lysine Methyltransferases. ACS Publications. [Link]

-

Weiss, T., et al. (2016). Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Molecular Cancer Therapeutics, 15(1), 57-68. [Link]

-

Konze, K. D., et al. (2014). A chemical tool for in vitro and in vivo precipitation of lysine methyltransferase G9a. ChemMedChem, 9(3), 549–553. [Link]

-

Casciello, F., et al. (2017). Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a. International Journal of Molecular Sciences, 18(3), 535. [Link]

-

Kaniskan, H. Ü., & Jin, J. (2015). Chemical probes of histone lysine methyltransferases. PubMed, 25423077. [Link]

-

ResearchGate. (n.d.). G9a/GLP chemical probe UNC0638 and the structurally similar clinical... Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of UNC0638 and UNC0642. Retrieved from [Link]

-

Poplin, R., et al. (2014). A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma. ACS Chemical Biology, 9(7), 1471-1477. [Link]

-

ResearchGate. (n.d.). A sensitive homogeneous enzyme assay for euchromatic histone-lysine-N-methyltransferase 2 (G9a). Retrieved from [Link]

-

Wang, Y., et al. (2024). Histone probes for reader and eraser investigations. Chemical Science, 15(2), 345-356. [Link]

-

Shinkai, Y., & Tachibana, M. (2011). H3K9 methyltransferase G9a and the related molecule GLP. Genes & Development, 25(8), 781–788. [Link]

-

Liu, F., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 54(17), 6139–6150. [Link]

-

Kaniskan, H. Ü., & Jin, J. (2015). Chemical Probes of Histone Lysine Methyltransferases. ACS Publications. [Link]

Sources

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical probes of histone lysine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Probes of Histone Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. rndsystems.com [rndsystems.com]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

UNC0638: A Technical Guide to Modulating Cellular Differentiation through G9a/GLP Inhibition

Executive Summary

Epigenetic modifications are paramount in dictating cellular identity and fate. Among the key regulators are histone methyltransferases, which play a critical role in gene silencing and the maintenance of cellular phenotypes. This technical guide provides an in-depth exploration of UNC0638, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). We will delve into the core mechanism of UNC0638, its profound impact on cellular differentiation, and provide field-proven protocols for its application in research and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage epigenetic modulation for therapeutic benefit.

Introduction: The Epigenetic Rationale for Targeting G9a/GLP

Cellular differentiation is a tightly orchestrated process involving the sequential activation and silencing of specific gene expression programs. Histone modifications are a fundamental layer of this regulation. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[1][2] By depositing these repressive marks, G9a/GLP complexes contribute to the silencing of lineage-inappropriate genes, thereby maintaining cellular identity.

The aberrant activity of G9a/GLP has been implicated in various diseases, including cancer and developmental disorders. In cancer, for instance, the silencing of tumor suppressor genes via H3K9me2 can drive disease progression.[3][4] Consequently, the inhibition of G9a/GLP presents a compelling therapeutic strategy to reactivate silenced genes and modulate cellular fate.

UNC0638 emerged as a significant advancement over earlier G9a/GLP inhibitors like BIX01294, offering superior potency, selectivity, and a wider therapeutic window with lower cellular toxicity.[1][5][6] This makes UNC0638 an invaluable chemical probe for dissecting the biological roles of G9a/GLP and a promising starting point for drug discovery efforts.

The Core Mechanism of UNC0638: Reversing Transcriptional Repression

UNC0638 is a substrate-competitive inhibitor that binds to the peptide-binding pocket of G9a and GLP, preventing their interaction with histone H3.[1] This direct inhibition of enzymatic activity leads to a global reduction in H3K9me2 levels. The primary consequence of this reduction is the alleviation of transcriptional repression at G9a/GLP target genes.

The process can be visualized as a shift in the chromatin state from a condensed, silent heterochromatin to a more open, transcriptionally permissive euchromatin. This epigenetic reprogramming can lead to the reactivation of silenced genes, including key transcription factors that drive cellular differentiation.

Caption: UNC0638-mediated signaling in osteogenic differentiation.

Reversal of Epithelial-to-Mesenchymal Transition (EMT) in Cancer Cells

EMT is a critical process in cancer metastasis where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues. G9a has been shown to be a key driver of EMT by repressing epithelial markers such as E-cadherin. In triple-negative breast cancer cells, UNC0638 treatment suppressed cell migration and invasion by restoring E-cadherin expression. [3][7]This suggests that G9a/GLP inhibition could be a viable strategy to inhibit metastasis by inducing a mesenchymal-to-epithelial transition (MET).

Experimental Protocols: A Practical Guide to Using UNC0638

The following protocols are designed to provide a robust framework for utilizing UNC0638 in cell culture experiments. It is crucial to optimize concentrations and treatment times for each specific cell type and experimental endpoint.

Determining the Optimal Working Concentration of UNC0638

Rationale: The optimal concentration of UNC0638 should effectively reduce H3K9me2 levels without inducing significant cytotoxicity. A dose-response experiment is essential for each new cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

-

UNC0638 Dilution Series: Prepare a 2-fold serial dilution of UNC0638 in complete cell culture medium. A typical starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest UNC0638 concentration.

-

Treatment: Replace the medium in the wells with the UNC0638 dilutions and incubate for 48-72 hours.

-

Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT or a live/dead cell stain. The EC50 for toxicity should be determined.

-

H3K9me2 Level Assessment: In parallel, seed cells in a separate plate for Western blot analysis. After treatment, lyse the cells and perform a Western blot using an antibody specific for H3K9me2. A histone H3 antibody should be used as a loading control. The IC50 for H3K9me2 reduction can then be determined.

Data Summary:

| Parameter | Value | Cell Line | Reference |

| Biochemical IC50 (G9a) | < 15 nM | - | [5] |

| Biochemical IC50 (GLP) | 19 ± 1 nM | - | [5] |

| Cellular IC50 (H3K9me2 reduction) | 81 ± 9 nM | MDA-MB-231 | [5] |

| Non-cytotoxic concentration | 0.1 - 0.5 µM | T2DM-BMSCs | [8] |

Protocol for Inducing Osteogenic Differentiation of BMSCs

Rationale: This protocol outlines the steps to assess the pro-osteogenic effects of UNC0638 on bone marrow-derived mesenchymal stem cells.

Methodology:

-

Cell Culture: Culture human or rodent BMSCs in standard growth medium.

-

Induction of Differentiation: To induce osteogenesis, switch the cells to an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid).

-

UNC0638 Treatment: Supplement the osteogenic induction medium with UNC0638 at a pre-determined non-cytotoxic concentration (e.g., 0.5 µM). [8]Include a vehicle control group.

-

Medium Change: Replace the medium with fresh induction medium and UNC0638 every 2-3 days.

-

Assessment of Osteogenic Markers (Day 7-14):

-

Gene Expression: Analyze the expression of key osteogenic transcription factors (e.g., RUNX2) and markers (e.g., alkaline phosphatase, osteocalcin) by qRT-PCR.

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity using a colorimetric assay or stain for ALP activity directly in the culture plate.

-

-

Assessment of Mineralization (Day 14-21):

-

Alizarin Red S Staining: Stain the cells with Alizarin Red S to visualize calcium deposits, a hallmark of mature osteoblasts.

-

Caption: Experimental workflow for UNC0638-induced osteogenesis.

Conclusion and Future Directions

UNC0638 stands as a powerful and reliable tool for investigating the roles of G9a and GLP in cellular processes. Its ability to modulate cellular differentiation by reversing epigenetic silencing opens up numerous avenues for research and therapeutic development. The applications in regenerative medicine and oncology are particularly promising. Future research should focus on elucidating the broader gene networks regulated by G9a/GLP in different cellular contexts and exploring the potential of UNC0638 and its analogs in in vivo models of disease. The continued exploration of such specific epigenetic modulators will undoubtedly pave the way for novel therapeutic interventions targeting the root causes of complex diseases.

References

-

Vedadi, M., Barsyte-Lovejoy, D., Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

-

ResearchGate. (n.d.). UNC0638 inhibits cellular H3K9 dimethylation and shows good separation... | Download Scientific Diagram. Retrieved from [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. TSpace. [Link]

-

Chen, M. W., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Oncology Letters, 16(5), 6339–6346. [Link]

-

Kubic, J. D., et al. (2012). A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma. ACS Chemical Biology, 7(8), 1391–1399. [Link]

-

ResearchGate. (n.d.). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Retrieved from [Link]

-

Wang, Y., et al. (2023). Inhibition of histone methyltransferase G9a promotes the osteogenic potential of bone-derived stem cells in diabetic-osteoporosis by regulating the LINC00657/miR-204-5p/IGFBP5 pathway. Stem Cell Research & Therapy, 14(1), 22. [Link]

-

ResearchGate. (n.d.). Effects of UNC0638 on H3K9me2 and DNA methylation (a) Example of a... Retrieved from [Link]

-

ResearchGate. (n.d.). G9a/GLP chemical probe UNC0638 and the structurally similar clinical... Retrieved from [Link]

Sources

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of histone methyltransferase G9a promotes the osteogenic potential of bone-derived stem cells in diabetic-osteoporosis by regulating the LINC00657/miR-204-5p/IGFBP5 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for UNC0638 in In Vitro Studies

Foundational Understanding: Why UNC0638 is a Superior Chemical Probe

UNC0638 is a highly potent and selective chemical probe designed to inhibit the enzymatic activity of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and its closely related homolog, G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] These enzymes are pivotal in epigenetic regulation, primarily by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are classically associated with transcriptional repression.[1][2]

The true value of UNC0638 as a research tool lies in its vast improvement over earlier inhibitors like BIX01294. UNC0638 exhibits exceptional selectivity for G9a/GLP over a wide array of other epigenetic and non-epigenetic targets.[1] Crucially, it possesses a large "therapeutic window" in a cellular context; the concentration required for potent on-target activity (functional IC50) is significantly lower than the concentration that induces cytotoxicity (EC50).[1] This separation of function from toxicity is often greater than 100-fold, a stark contrast to the less than 6-fold window of BIX01294, making UNC0638 the gold standard for reliably interrogating G9a/GLP function in cellular models without confounding off-target toxicity.[1][3]

Mechanism of Action: Competitive Inhibition

UNC0638 functions as a substrate-competitive inhibitor. It occupies the peptide-binding groove of G9a/GLP, directly competing with the histone H3 tail.[1] This mode of action prevents the enzyme from accessing its substrate to transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM). Kinetic studies have confirmed that UNC0638 is competitive with the peptide substrate but noncompetitive with SAM.[1]

Caption: Mechanism of UNC0638 action on G9a/GLP.

The Core Directive: Determining the Optimal Concentration

The "optimal concentration" is not a single value but rather a range that is empirically determined for each unique experimental system. It is defined as the concentration that achieves maximal, specific inhibition of the target (reduction of H3K9me2) without inducing significant cytotoxicity or off-target effects. This section provides the rationale and protocols to precisely determine this range.

Key Principle: Cell-Type Dependency

The cellular potency of UNC0638 varies significantly across different cell lines. Reported IC50 values for H3K9me2 reduction range from approximately 48 nM to 238 nM.[1] This variability is influenced by factors such as cell membrane permeability, expression levels of G9a/GLP, and the baseline turnover rate of the H3K9me2 mark. Therefore, it is imperative to perform a dose-response curve for every new cell line.

| Cell Line | H3K9me2 Reduction IC50 (nM) | Cytotoxicity EC50 (nM) | Toxicity/Function Ratio | Reference |

| MDA-MB-231 (Breast) | 81 ± 9 | 11,000 ± 710 | ~138 | [1] |

| PC3 (Prostate) | 59 | >13,700 | ~233 | [1] |

| 22RV1 (Prostate) | 48 | >13,000 | >270 | [1] |

| IMR90 (Normal Fibroblast) | 238 | ~4,500 | ~19 | [1] |

| MEFs (Mouse Embryonic) | 1,600 (EC50 for reporter activation) | Not specified | Not specified | [4] |

Table 1: Published cellular potency and toxicity values for UNC0638. Note the significant variation between cell lines, underscoring the need for empirical validation.

Consideration of Treatment Duration

H3K9me2 is a relatively stable histone modification. Consequently, observing a substantial decrease in global H3K9me2 levels requires prolonged exposure to UNC0638. While effects can be seen at 24 hours, maximal reduction is often achieved after 48 to 96 hours of continuous treatment.[1] For long-term experiments (e.g., >4 days), it may be beneficial to refresh the media containing UNC0638 to ensure consistent inhibitor concentration.[1]

Experimental Protocols: A Self-Validating Workflow

This workflow is designed to be a self-validating system. By running a cytotoxicity assay in parallel with the on-target activity assay, you simultaneously define the upper and lower bounds of your optimal concentration range.

Caption: Workflow for determining optimal UNC0638 concentration.

Protocol 3.1: Determining the IC50 for H3K9me2 Reduction

This protocol uses Western Blotting to quantify the reduction in global H3K9me2 levels.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

UNC0638 (stock solution in DMSO, e.g., 10 mM)

-

6-well or 12-well cell culture plates

-

Histone extraction buffer

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: Anti-H3K9me2, Anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (typically 48-72 hours post-treatment). Allow cells to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of UNC0638 in complete medium. A good starting range is 0 (DMSO vehicle), 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM.

-

Rationale: This wide logarithmic range ensures you capture the full dose-response curve, from no effect to maximal effect.

-

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of UNC0638. Include a "vehicle only" control (containing the same final concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for a predetermined time, typically 48 or 72 hours.

-

Rationale: As H3K9me2 is a stable mark, a longer incubation is required to observe significant depletion.[1]

-

-

Harvest and Histone Extraction: Harvest the cells and perform a histone extraction using your laboratory's standard protocol (e.g., acid extraction).

-

Western Blotting:

-

Separate histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% milk or BSA in TBST).

-

Incubate with primary antibody against H3K9me2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop with a chemiluminescent substrate and image the blot.

-

-

Normalization: Strip the blot and re-probe with an antibody against Total Histone H3.

-

Rationale: Normalizing the H3K9me2 signal to the Total H3 signal accounts for any minor variations in protein loading.

-

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K9me2 signal to the Total H3 signal for each lane. Plot the normalized H3K9me2 levels against the log of the UNC0638 concentration and fit a dose-response curve to determine the IC50 (the concentration at which 50% of the maximal effect is achieved).

Protocol 3.2: Assessing Cytotoxicity to Determine the EC50

This protocol should be run in parallel with Protocol 3.1, using the same cell type, seeding density, and treatment conditions.

Materials:

-

96-well clear-bottom cell culture plates

-

Cell line and culture medium

-

UNC0638 dilutions (same as in 3.1)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Add the same serial dilutions of UNC0638 and the vehicle control to the wells (in triplicate or quadruplicate for statistical power).

-

Incubation: Incubate for the exact same duration as the Western Blot experiment (e.g., 48 or 72 hours).

-

Viability Assay: Add the viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the plate on a suitable plate reader (absorbance or fluorescence).

-

Analysis:

-

Normalize the data to the vehicle-only control wells (which represent 100% viability).

-

Plot the percentage of cell viability against the log of the UNC0638 concentration.

-

Fit the curve to determine the EC50 (the concentration at which cell viability is reduced by 50%).

-

Interpreting Results and Final Recommendations

Upon completing the workflow, you will have two critical values: the IC50 for H3K9me2 reduction and the EC50 for cytotoxicity.

-

Select a Working Concentration: A robust working concentration for your functional assays is typically the IC90 (the concentration that achieves 90% of the maximal effect) from your H3K9me2 reduction experiment. This ensures a strong on-target effect.

-

Verify the Therapeutic Window: Critically, your chosen working concentration (e.g., the IC90) must be at least 10-fold lower than the EC50 for cytotoxicity. For UNC0638, this ratio is often >100-fold, providing a wide margin of safety.[1] If your IC90 approaches the EC50, it suggests the observed phenotype may be confounded by toxicity.

-

Negative Control: For rigorous validation, consider using UNC0737. This N-methyl analog is structurally similar to UNC0638 but is >300-fold less potent against G9a/GLP.[1] It serves as an excellent negative control to confirm that the observed cellular effects are due to G9a/GLP inhibition and not some other property of the chemical scaffold.[1]

-

Off-Target Considerations: While highly selective, at concentrations approaching 1 µM, UNC0638 can show some inhibitory activity against adrenergic and muscarinic receptors.[1] Operating well below this concentration (e.g., in the 100-500 nM range) ensures that observed effects can be confidently attributed to the inhibition of G9a and GLP.[1]

By following these application notes and protocols, researchers can confidently establish a robust and validated in vitro model to investigate the critical roles of G9a and GLP in their biological system of interest.

References

-

Vedadi, M., Barsyte-Lovejoy, D., Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7, 566–574. [Link]

-

Kim, Y., et al. (2016). Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome. Nature Medicine, 23(2), 213-222. [Link]

-

Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. (2025). Nature Communications. [Link]

-

Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents. (n.d.). ChemMedChem. [Link]

Sources

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Guidelines for the Dissolution and Storage of UNC0638, a G9a/GLP Histone Methyltransferase Inhibitor

Abstract

UNC0638 is a potent, cell-permeable, and highly selective chemical probe used for the inhibition of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] Proper handling, including precise dissolution and stable storage, is paramount to ensure the compound's efficacy, stability, and the reproducibility of experimental results. This document provides a comprehensive guide, including detailed protocols and the scientific rationale behind them, for the effective use of UNC0638 in a research setting.

UNC0638: Core Chemical and Physical Properties

Understanding the fundamental properties of UNC0638 is the first step in its proper handling. The compound is a synthetic small molecule, typically supplied as a solid, off-white powder.[1][3] Key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 509.73 g/mol | [3] |

| Molecular Formula | C₃₀H₄₇N₅O₂ | [1] |

| Appearance | Solid, off-white powder | [1][3] |

| Purity | Typically ≥98% (as determined by HPLC) | |

| CAS Number | 1255580-76-7 | [1] |

Mechanism of Action: The Rationale for Inhibition

UNC0638 is a critical tool for studying epigenetic regulation. Its primary targets, G9a and GLP, are protein lysine methyltransferases that form a heterodimeric complex in cells.[1][4] This complex is the primary driver for mono- and dimethylation of Histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] UNC0638 selectively inhibits the catalytic activity of this complex with high potency (IC₅₀ values of <15 nM for G9a and 19 nM for GLP), leading to a global reduction of H3K9me2 levels in cells and the potential reactivation of silenced genes.[1]

The following diagram illustrates the inhibitory action of UNC0638 on the G9a/GLP-mediated methylation pathway.

Caption: UNC0638 inhibits the G9a/GLP complex, preventing H3K9 methylation.

Solubility Profile and Solvent Selection

The choice of solvent is critical for preparing a stable, concentrated stock solution. UNC0638 is hydrophobic and insoluble in aqueous solutions.[1] Organic solvents are therefore required.

| Solvent | Solubility | Concentration | Rationale & Considerations |

| DMSO | High | ≥100 mM (≥50.97 mg/mL) | Recommended Primary Solvent. Its high polarity and aprotic nature make it ideal for creating high-concentration stock solutions. DMSO is a standard solvent for cell-based assays, but final concentrations should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[5][6] |

| Ethanol (EtOH) | High | ≥100 mM (≥50.97 mg/mL)[1] | Alternative Solvent. Can be used if DMSO is incompatible with the experimental system. Similar to DMSO, the final concentration in assays must be carefully controlled.[6][7] |

| Water | Insoluble | N/A | Not suitable for preparing stock solutions. Working solutions require dilution from a stock made in an organic solvent. |

Expert Insight: While both DMSO and ethanol are effective, DMSO is the universally accepted standard for preparing UNC0638 stock solutions due to its superior solvating power for a wide range of small molecules and its established use in cellular screens. Always use anhydrous, high-purity (≥99.7%) DMSO to prevent introducing water, which could promote compound precipitation.

Protocol: Preparation of a 10 mM UNC0638 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most laboratory applications.

Materials:

-

UNC0638 solid powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Workflow Diagram:

Caption: Step-by-step workflow for preparing UNC0638 stock solution.

Step-by-Step Protocol:

-

Preparation: Allow the vial of solid UNC0638 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a specific amount of UNC0638 powder (e.g., 1 mg) and place it into a sterile vial. Perform this in a fume hood or on a balance with a draft shield.

-

Calculation of Solvent Volume: Use the following formula to determine the required volume of DMSO:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Example for 1 mg of UNC0638 to make a 10 mM stock:

-

Volume (L) = 0.001 g / (509.73 g/mol * 0.010 mol/L) = 0.0001962 L

-

Volume = 196.2 µL

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the UNC0638 powder. Cap the vial securely. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Troubleshooting: If dissolution is slow, the vial can be gently warmed to 37°C for 5-10 minutes or placed in an ultrasonic bath for a few minutes to facilitate solubilization.[1] Visually inspect the solution against a light source to ensure no particulates remain.

-

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term use.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock into an aqueous buffer or cell culture medium immediately before use.

-

Thawing: Thaw a single aliquot of the UNC0638 stock solution at room temperature.

-

Dilution: Perform a serial dilution. Directly adding the highly concentrated DMSO stock to an aqueous solution can cause the compound to precipitate. It is best practice to perform an intermediate dilution in culture medium or buffer.

-

Example for a final concentration of 1 µM in 1 mL of medium:

-

Add 1 µL of the 10 mM stock solution to 99 µL of medium (creates a 100 µM intermediate solution). Vortex gently.

-

Add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve the final 1 µM concentration.

-

-

-

Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of UNC0638.

| Form | Temperature | Duration | Conditions & Rationale |

| Solid Powder | -20°C | Up to 12 months | Store under desiccating conditions in a tightly sealed, light-protected vial to prevent degradation from moisture and light. |

| Stock Solution | -20°C or -80°C | Several months[1] | Aliquotting is mandatory. This minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation. -80°C is preferred for maximum long-term stability. |

Stability Data: A study demonstrated that a 10 mM solution of UNC0638 in a 90:10 mixture of deuterated DMSO and water was stable with no detectable degradation products after being kept at room temperature for 4 weeks.[8] While this indicates good short-term stability in solution, long-term storage at low temperatures remains the recommended best practice for preserving potency.

Safety and Handling

UNC0638 is intended for research use only. Standard laboratory safety practices should be employed.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the solid powder and concentrated solutions in a well-ventilated area or fume hood.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

-

Vedadi, M., Barsyte-Lovejoy, D., Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. Available at: [Link]

-

ResearchGate. (n.d.). G9a/GLP chemical probe UNC0638 and the structurally similar clinical... [Image]. Retrieved from [Link]

-

University of Toronto. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. TSpace Repository. Retrieved from [Link]

-

PubMed. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. PubMed Central. Retrieved from [Link]

-

Liu, F., Barsyte-Lovejoy, D., Li, F., et al. (2013). Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931–8942. Available at: [Link]

-

ResearchGate. (2016). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]

-

Institute of Validation Technology. (2023). Long term and accelerated conditions needed to support storage in a cool dry place. Retrieved from [Link]

-

MDPI. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences. Retrieved from [Link]

-

PLOS One. (2014). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. Retrieved from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. HMTase Inhibitor IV, UNC0638 The HMTase Inhibitor IV, UNC0638 controls the biological activity of HMTase. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters | MDPI [mdpi.com]

- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: UNC0638 for Gene Expression Analysis

A Senior Application Scientist's Guide to Leveraging G9a/GLP Inhibition for Transcriptional Modulation

For researchers, scientists, and drug development professionals investigating the epigenetic regulation of gene expression, the small molecule UNC0638 offers a potent and selective tool. This document provides an in-depth guide to its application, detailing the underlying mechanisms, comprehensive protocols for experimental design, and data interpretation.

Introduction: Why Target G9a/GLP with UNC0638?

The histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) are critical players in epigenetic gene silencing.[1][2] These enzymes primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[1][3] In cellular contexts, G9a and GLP often form a heterodimeric complex to efficiently methylate chromatin.[1][4] Dysregulation of G9a/GLP activity is implicated in numerous diseases, including various cancers and neurodegenerative disorders, making them compelling therapeutic targets.[2]

UNC0638 is a highly selective and cell-permeable chemical probe designed to inhibit the catalytic activity of both G9a and GLP.[5][6] It acts as a substrate-competitive inhibitor, occupying the peptide-binding groove of the enzymes and preventing the methylation of H3K9.[7] Unlike earlier inhibitors such as BIX-01294, UNC0638 exhibits a superior profile of high potency and low cellular toxicity, allowing for a wide experimental window where its functional effects can be studied without confounding cytotoxicity.[5][7][8] By reducing H3K9me2 levels, UNC0638 can effectively reactivate the expression of silenced genes, making it an invaluable tool for studying gene regulation, identifying novel therapeutic targets, and exploring epigenetic-based therapies.[3][7][9]

Mechanism of Action: Reversing Transcriptional Repression

The primary mechanism by which UNC0638 influences gene expression is through the global reduction of H3K9me2 levels.[7][10] This repressive histone mark is "erased," leading to a more open chromatin state (euchromatin) at specific gene promoters and bodies. This structural change facilitates the binding of transcription factors and RNA polymerase, thereby initiating or upregulating gene transcription.

Studies have demonstrated that treatment with UNC0638 leads to a concentration-dependent decrease in global H3K9me2, with effects observable at nanomolar concentrations.[4][7] This reduction in H3K9me2 at the promoters of G9a-regulated genes has been shown to correlate with the reactivation of their expression.[3][7][10]

Caption: Mechanism of UNC0638 action on gene expression.

Experimental Design & Protocols

Successful application of UNC0638 requires careful experimental design, including determination of optimal concentration and duration, inclusion of proper controls, and selection of appropriate downstream analyses.

The first critical step is to establish the optimal working concentration of UNC0638 for your specific cell line. This is achieved through a dose-response experiment.

Key Objective: To identify the concentration that maximally reduces H3K9me2 levels with minimal cytotoxicity.

Recommended Starting Concentrations: The cellular IC50 for H3K9me2 reduction typically ranges from 50 nM to 250 nM, but this is highly cell-line dependent.[7]

| Cell Line Type | Example | Cellular IC50 (H3K9me2 Reduction) | Reference |

| Breast Carcinoma | MDA-MB-231 | 81 ± 9 nM | [7] |

| Breast Carcinoma | MCF7 | ~100-200 nM | [7] |

| Prostate Carcinoma | PC3 | 59 nM | [7] |

| Prostate Carcinoma | 22RV1 | 48 nM | [5] |

| Human Fibroblasts | IMR90 | ~200 nM | [7] |

Protocol 1: Dose-Response and Time-Course for UNC0638 Treatment

-

Preparation: Prepare a 10 mM stock solution of UNC0638 in DMSO. Store at -20°C for several months.[4] For experiments, create serial dilutions from the stock solution in your complete cell culture medium.

-

Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well for viability, 24- or 12-well for protein/RNA extraction) at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

-

Treatment:

-

Dose-Response: Treat cells with a range of UNC0638 concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM).

-

Time-Course: For a fixed concentration (e.g., the approximate IC90 determined from the dose-response), treat cells for various durations (e.g., 24h, 48h, 72h, 96h). Because the half-life of the H3K9me2 mark is about one day, longer exposure times (48-96h) often yield a greater reduction.[7]

-

-

Controls:

-

Vehicle Control: Treat cells with the highest volume of DMSO used in the UNC0638 dilutions. This is your baseline for comparison.

-

Untreated Control: Cells cultured in medium alone.

-

-

Endpoint Analysis:

-

Viability/Toxicity: Perform an MTT or similar cell viability assay to determine the EC50 for toxicity. A key advantage of UNC0638 is the large separation between its functional potency and toxicity.[7]

-

Target Engagement (H3K9me2 levels): Harvest cells, extract histones or prepare whole-cell lysates, and perform a Western blot using a specific antibody against H3K9me2. Normalize to total Histone H3. This confirms the inhibitor is engaging its target.

-

Once the optimal treatment conditions are established, you can proceed to analyze the effects on gene expression.

Caption: Experimental workflow for gene expression analysis.

Protocol 2: RNA Extraction and RT-qPCR for Target Gene Validation

-

Cell Lysis and RNA Extraction: Following UNC0638 treatment, wash cells with PBS and lyse them directly in the culture dish using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.

-

RNA Quality Control: Quantify RNA concentration using a NanoDrop spectrophotometer and assess RNA integrity (RIN score > 8 is recommended) using an Agilent Bioanalyzer or similar instrument.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix.

-

Design primers specific to your gene(s) of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) for normalization.

-

Run the qPCR plate on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression in UNC0638-treated samples relative to vehicle controls.

-

Rationale: RT-qPCR is a crucial validation step. It is highly sensitive and quantitative for a select number of genes, allowing you to quickly confirm if genes known to be regulated by G9a or predicted targets are reactivated before committing to a larger-scale analysis.

Protocol 3: RNA-Sequencing for Global Transcriptome Profiling

-

Library Preparation: Using high-quality total RNA (RIN > 8), prepare sequencing libraries. This typically involves:

-

mRNA isolation (poly-A selection) or ribosomal RNA depletion.

-

RNA fragmentation.

-

First and second-strand cDNA synthesis.

-

A-tailing, adapter ligation, and PCR amplification.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality.

-

Alignment: Align reads to the reference genome using an aligner like STAR.

-

Quantification: Count reads per gene using tools like featureCounts or HTSeq.

-

Differential Expression: Use packages like DESeq2 or edgeR in R to identify statistically significant differentially expressed genes (DEGs) between UNC0638-treated and vehicle control groups.

-

Pathway and Functional Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like GSEA or DAVID to understand the biological processes affected by G9a/GLP inhibition.

-

Expected Results and Interpretation

Treatment with UNC0638 is expected to cause a global reduction in H3K9me2, which can be confirmed by Western blot. The primary outcome for gene expression is the upregulation of genes silenced by the G9a/GLP complex.[7][9] RNA-seq data will likely reveal a list of significantly upregulated genes. It is important to cross-reference these genes with existing ChIP-seq datasets for H3K9me2 to confirm if the reactivated genes are direct targets of G9a/GLP.

However, it is also possible to observe downregulated genes. This can be an indirect effect, where an upregulated gene (e.g., a transcription factor or a microRNA) subsequently represses other genes.[3][7] Therefore, pathway analysis is essential to unravel these complex regulatory networks.

Troubleshooting

-

No change in H3K9me2:

-

Cause: Insufficient concentration or duration of treatment.

-

Solution: Increase the concentration of UNC0638 and/or extend the treatment time to 72-96 hours. Confirm the activity of your UNC0638 stock.

-

-

High Cell Toxicity:

-

Cause: Concentration is too high for the specific cell line.

-

Solution: Reduce the concentration. Ensure the toxicity EC50 is well-separated from the functional IC50 for H3K9me2 reduction.

-

-

Minimal Changes in Gene Expression Despite H3K9me2 Reduction:

-

Cause: G9a/GLP may not be the primary regulator of your genes of interest in that specific cellular context. Gene silencing can be redundant, involving other mechanisms like DNA methylation.

-

Solution: Investigate other epigenetic marks at your target genes. Consider combinatorial treatments, for example, with a DNMT inhibitor.

-

References

-

Vedadi, M., Barsyte-Lovejoy, D., Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7, 566–574. [Link]

-

Mazumder, A., et al. (2021). G9a/GLP chemical probe UNC0638 and the structurally similar clinical trial candidate... ResearchGate. Retrieved from [Link]

-

Kim, Y., et al. (2016). Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome. Nature Medicine, 23, 213-222. [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. UNC-Chapel Hill Institutional Repository. Retrieved from [Link]

-